

Glycoluril: Physicochemical Properties and Analysis

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Compound of Interest

Compound Name: Glycoluril

Cat. No.: B030988

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This document provides a concise technical overview of **glycoluril**, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development and materials science who may be evaluating **glycoluril** for various applications.

Glycoluril, also known as acetylenediurea, is a heterocyclic organic compound.^{[1][2]} It is a white, powdered solid that serves as a versatile building block in organic synthesis and materials science.^{[1][2]} Structurally, it is classified as a diurea, composed of two cyclic urea groups joined by a two-carbon bridge.^[1]

Core Chemical Data

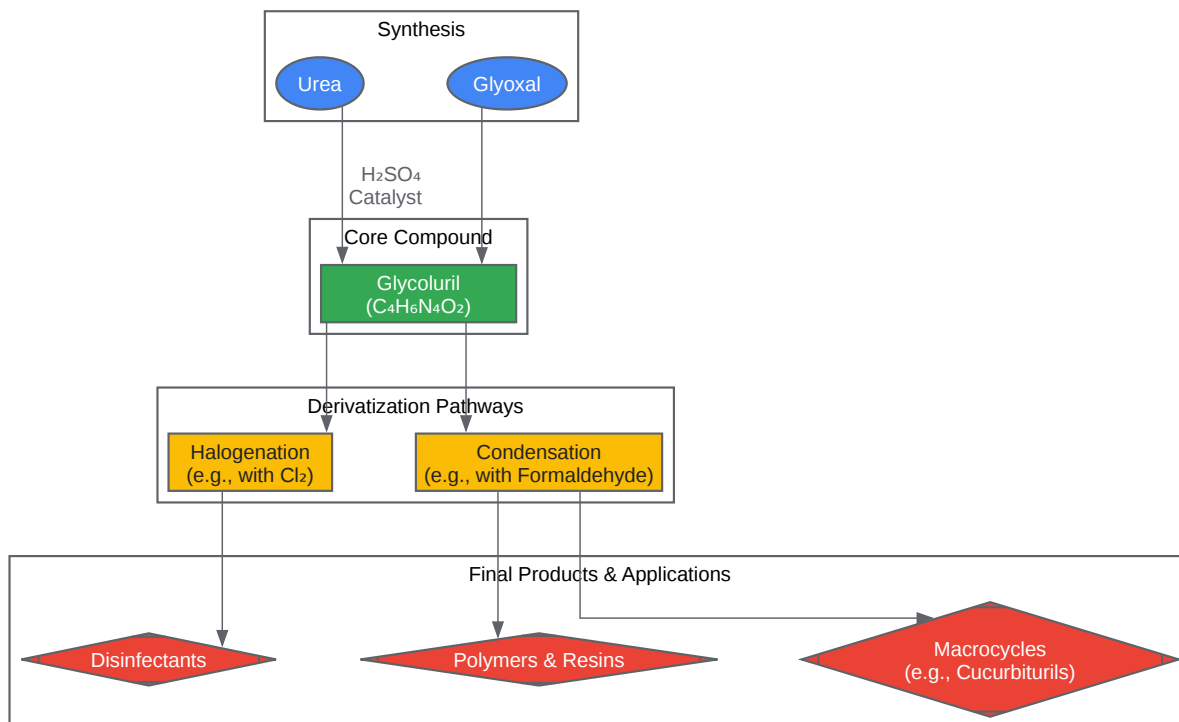
The fundamental physicochemical properties of **glycoluril** are summarized below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

Parameter	Value	Reference
Chemical Formula	C ₄ H ₆ N ₄ O ₂	[1][2][3]
Molar Mass	142.12 g/mol	[2][4]
IUPAC Name	Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione	[5]
CAS Number	496-46-8	[3][4]
Appearance	White to off-white powder	[1][4][5]
Melting Point	>300 °C (decomposes)	[5][6]

Synthesis and Derivatization Workflow

Glycoluril is synthesized through the acid-catalyzed reaction of glyoxal with two equivalents of urea.[1] The resulting molecule contains four reactive amide-like hydrogen atoms, making it a key precursor for creating more complex structures, such as macrocycles (e.g., cucurbiturils) and functional polymers.[1] These derivatives are explored for applications ranging from drug delivery systems to industrial resins.

The general workflow for the synthesis and functionalization of **glycoluril** is depicted below. This process highlights the key stages from initial reaction to the development of application-specific derivatives.



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Fig. 1: Synthesis and Derivatization Workflow of **Glycoluril**.

Experimental Protocols

A detailed experimental protocol for the synthesis of **glycoluril** is beyond the scope of this document. However, the fundamental procedure involves the condensation reaction of glyoxal

and urea. A generalized laboratory-scale method is as follows:

Objective: Synthesize **glycoluril** via acid-catalyzed condensation.

Materials:

- Urea (2.0 eq)
- Glyoxal (1.0 eq, typically a 40% aqueous solution)
- Sulfuric acid (catalytic amount)
- Deionized water
- Ethanol

Procedure:

- Dissolve urea in deionized water in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add the aqueous glyoxal solution to the urea solution while stirring.
- Add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.
- Heat the mixture gently (e.g., 50-70 °C) and maintain stirring for a specified period (e.g., 2-4 hours). A white precipitate should form.
- Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold deionized water, followed by cold ethanol, to remove unreacted starting materials and impurities.
- Dry the product under vacuum to obtain pure **glycoluril** as a white powder.

Characterization: The identity and purity of the synthesized **glycoluril** would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

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